molecular formula C8H14BrF3N2O4 B8116344 N-(2-(2-Aminoethoxy)ethyl)-2-bromoacetamide 2,2,2-trifluoroacetate

N-(2-(2-Aminoethoxy)ethyl)-2-bromoacetamide 2,2,2-trifluoroacetate

Cat. No.: B8116344
M. Wt: 339.11 g/mol
InChI Key: ZWVNTOPILQPOER-UHFFFAOYSA-N
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Description

N-(2-(2-Aminoethoxy)ethyl)-2-bromoacetamide 2,2,2-trifluoroacetate is a compound that combines an amide group with a bromoacetamide moiety and a trifluoroacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide typically involves the reaction of 2-bromoacetyl bromide with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may be optimized to reduce waste and improve the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromoacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic substitution: Substituted amides, thioamides, or ethers.

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids. It is often employed in bioconjugation reactions to attach various functional groups to biological macromolecules.

    Medicine: Potential applications include the development of new pharmaceuticals and diagnostic agents. The compound’s ability to form stable amide bonds makes it useful in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide involves its ability to form covalent bonds with nucleophilic sites on target molecules. The bromoacetamide group is particularly reactive towards thiol groups, making it useful for modifying cysteine residues in proteins. The trifluoroacetic acid group can enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-bromoacetamide
  • N-(2-hydroxyethyl)-2-bromoacetamide
  • N-(2-(2-aminoethoxy)ethyl)-2-chloroacetamide

Uniqueness

N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide is unique due to the presence of both the bromoacetamide and trifluoroacetic acid groups. This combination imparts distinct reactivity and properties to the compound, making it suitable for a wide range of applications. The trifluoroacetic acid group enhances the compound’s solubility and stability, while the bromoacetamide group provides a reactive site for nucleophilic substitution reactions.

Properties

IUPAC Name

N-[2-(2-aminoethoxy)ethyl]-2-bromoacetamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BrN2O2.C2HF3O2/c7-5-6(10)9-2-4-11-3-1-8;3-2(4,5)1(6)7/h1-5,8H2,(H,9,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVNTOPILQPOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCNC(=O)CBr)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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